molecular formula C12H12N2O2 B8292292 N-Methoxy-N-methylisoquinoline-8-carboxamide

N-Methoxy-N-methylisoquinoline-8-carboxamide

Cat. No. B8292292
M. Wt: 216.24 g/mol
InChI Key: XOWPFRZXGFELHF-UHFFFAOYSA-N
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Patent
US09273040B2

Procedure details

Commercially available isoquinoline-8-carboxylic acid (0.4 g, 2.31 mmol), N,O-dimethylhydroxylamine hydrochloride (0.45 g, 4.62 mmol), DMAP (0.28 g, 2.31 mmol), and polymer-supported DCC (0.71 g, 3.46 mmol) were charged in a 50 mL round bottom flask. Then anhydrous THF (23 mL) was added. The reaction was stirred overnight at RT. The reaction mixture was filtered and filtrate was concentrated. Purification by normal phase chromatography (0-50% EtOAc in hexane) yielded N-methoxy-N-methylisoquinoline-8-carboxamide (14-2).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.45 g
Type
reactant
Reaction Step One
Name
Quantity
0.71 g
Type
reactant
Reaction Step One
Name
Quantity
0.28 g
Type
catalyst
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[C:11]([OH:13])=O)[CH:4]=[CH:3][N:2]=1.Cl.[CH3:15][NH:16][O:17][CH3:18].C1CCC(N=C=NC2CCCCC2)CC1>CN(C1C=CN=CC=1)C.C1COCC1>[CH3:18][O:17][N:16]([CH3:15])[C:11]([C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[CH:1]=[N:2][CH:3]=[CH:4]2)=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
C1=NC=CC2=CC=CC(=C12)C(=O)O
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
0.45 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
0.71 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
0.28 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Step Two
Name
Quantity
23 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Purification by normal phase chromatography (0-50% EtOAc in hexane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(=O)C=1C=CC=C2C=CN=CC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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